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molecular formula C12H16N2O B1323494 1-(3-(Aminomethyl)phenyl)piperidin-2-one CAS No. 444815-08-1

1-(3-(Aminomethyl)phenyl)piperidin-2-one

Cat. No. B1323494
M. Wt: 204.27 g/mol
InChI Key: IYERCEJLGNFGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), δ-valerolactam (120 mg, 1.21 mmol), K3PO4 (430 mg, 2.03 mmol), briefly evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %), 3-iodobenzylamine (134 μL, 1.01 mmol), and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 100° C. for 18 h. The resulting pale yellow suspension was allowed to reach room temperature, and then 30% aq ammonia (1 mL) and water (10 mL) were added. The biphasic mixture was extracted with CH2Cl2 (3×15 mL). The combined organic phases were dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; CH2Cl2(saturated with 30% aq ammonia)-CH2Cl2-MeOH 10:10:1; 15 mL fractions). Fractions 14-19 provided 199 mg (96% yield) of the product as a pale yellow oil.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.I[C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[CH2:26][NH2:27].N>[Cu]I.O.C1(C)C=CC=CC=1>[NH2:27][CH2:26][C:25]1[CH:24]=[C:23]([N:6]2[CH2:5][CH2:4][CH2:3][CH2:2][C:1]2=[O:7])[CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
11 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
134 μL
Type
reactant
Smiles
IC=1C=C(CN)C=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
C1(CCCCN1)=O
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
briefly evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with CH2Cl2 (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm; CH2Cl2(saturated with 30% aq ammonia)-CH2Cl2-MeOH 10:10:1; 15 mL fractions)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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